BenchChemオンラインストアへようこそ!

2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Physicochemical profiling Membrane permeability Lead optimization

2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (C24H26N2O3, MW ≈ 390.5 g/mol) belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione chemotype—a fused chromone-pyrrole heterocyclic scaffold. This compound class is accessible via a well-characterized three-component condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehydes, and aliphatic amines.

Molecular Formula C24H26N2O3
Molecular Weight 390.5 g/mol
Cat. No. B11308441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Molecular FormulaC24H26N2O3
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C24H26N2O3/c1-3-25(4-2)15-10-16-26-21(17-11-6-5-7-12-17)20-22(27)18-13-8-9-14-19(18)29-23(20)24(26)28/h5-9,11-14,21H,3-4,10,15-16H2,1-2H3
InChIKeyDUHPZVAZQUSFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: A Chromeno-Pyrrole Scaffold for Kinase-Directed and Host-Targeted Screening Programs


2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (C24H26N2O3, MW ≈ 390.5 g/mol) belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione chemotype—a fused chromone-pyrrole heterocyclic scaffold. This compound class is accessible via a well-characterized three-component condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehydes, and aliphatic amines [1]. The scaffold has been independently validated across multiple therapeutic programs: as a host-targeted anti-infective (KH-1 and KH-1-2 series) [2], as a TRIF-pathway agonist with broad-spectrum antiviral activity (AV-C) [3], and as a selective PDE5 inhibitor chemotype with oral bioavailability [4]. The target compound features an unsubstituted 1-phenyl group and a basic 2-(diethylamino)propyl side chain—a substitution pattern that positions it as a simplified, synthetically accessible entry point into this biologically validated chemical space.

Why 2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Cannot Be Replaced by a Close Structural Analog


Within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione series, relatively subtle structural modifications produce profound and divergent biological outcomes. The KH-1 compound (2-(3-hydroxypropyl)-1-(3-phenoxyphenyl) substitution) acts as a host-targeted agent against intracellular Salmonella with no direct antibacterial activity [1], while its analog KH-1-2 (2-(4-fluorobenzyl) replacement) achieves an 8- to 10-fold greater reduction in intracellular bacterial load [1]. Separately, replacing the N-2 substituent with a 5-isopropyl-1,3,4-thiadiazol-2-yl group (AV-C) redirects the scaffold's activity entirely toward TRIF-dependent innate immune activation, yielding IC90 values of 3.5–9.9 μM against Zika, Chikungunya, and dengue viruses [2]. Even within the aminoalkyl side-chain subfamily, the choice between diethylamino and dimethylamino termini alters calculated logP by approximately 1–1.5 log units and modulates basicity at the terminal amine . These observations collectively demonstrate that generic interchange among chromeno-pyrrole-dione analogs is not scientifically defensible without explicit comparative data for the specific substitution pattern.

Quantitative Differentiation Evidence for 2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione


Diethylamino Propyl Side Chain Provides Elevated Lipophilicity Relative to Dimethylamino Analogs

The diethylamino propyl side chain of the target compound confers higher calculated logP compared to the corresponding dimethylamino propyl analog. The closest available ChemSpider entry for a dimethylamino propyl derivative (CSID:3893325, 2-[3-(dimethylamino)propyl]-7-fluoro-1-phenyl analog) shows an ACD/LogP of 3.07 . Addition of two methylene groups (diethyl vs. dimethyl) is estimated to increase logP by approximately 1.0–1.4 units based on the Hansch π contribution of ~0.5 per methylene unit, placing the target compound's estimated logP in the range of 4.0–4.5 . This lipophilicity range is consistent with the XLogP3-AA value of 4.5 reported for a closely related 1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione bearing a thiadiazole N-2 substituent (PubChem CID 3722470, MW 417.5, XLogP3-AA = 4.5) [1].

Physicochemical profiling Membrane permeability Lead optimization ADME

Molecular Weight Advantage: Target Compound Sits Within Optimal Lead-Like Range Compared to Higher-MW Class Members

With a molecular weight of approximately 390.5 g/mol, the target compound falls within the lead-like MW range (≤350–400 Da) recommended for fragment and lead optimization programs. This is notably lower than several biologically validated class members: KH-1-2 (C32H21FN2O4, MW ≈ 516.5 g/mol) contains a bulky 3-phenoxyphenyl and 4-fluorobenzyl substitution [1], and AV-C (C22H16FN3O3S, MW = 421.4 g/mol) incorporates a heterocyclic thiadiazole ring . The target compound's simpler substitution pattern (unsubstituted 1-phenyl plus a linear aminoalkyl chain) provides a lower MW starting point for further SAR exploration, offering greater headroom for subsequent functionalization before exceeding Rule-of-Five MW thresholds (500 Da) [2].

Drug-likeness Lead-like properties Fragment-based screening MW optimization

Class-Validated Host-Targeted Therapeutic Potential: Chromeno[2,3-c]pyrrole-3,9-dione Scaffold Efficacy Against Intracellular Pathogens

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has been validated as a host-targeted anti-infective chemotype through the discovery and optimization of KH-1 and KH-1-2 [1]. In a macrophage infection model, KH-1 reduced LDH release from Salmonella-infected J774.1 macrophages in a dose-dependent manner at screening concentrations of 25 μM [1]. The optimized analog KH-1-2 achieved an 8- to 10-fold reduction in intracellular bacterial load in vitro and significantly protected mice from a lethal dose of antibiotic-resistant Salmonella in vivo, with no compound-related histological findings in liver, spleen, or kidney [1]. Critically, these compounds showed no direct antibacterial activity against Salmonella in extracellular culture, confirming a host-directed mechanism [1]. While the target compound differs from KH-1/KH-1-2 in its N-2 and C-1 substitution pattern, it shares the identical chromeno[2,3-c]pyrrole-3,9-dione core scaffold that mediates these host-targeted effects.

Host-targeted therapy Antibiotic resistance Intracellular pathogens Salmonella Macrophage infection model

Synthetic Tractability: Modular Three-Component Route Enables Systematic Library Enumeration for SAR

The target compound is accessible via a well-established preparative procedure: condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with benzaldehyde (as the aromatic aldehyde component) and N,N-diethyl-1,3-propanediamine (as the aliphatic amine component) [1]. This three-component method has been extended to a wide range of substrates: the 2010 report demonstrated the route for 1-aryl-2-[2-(dimethylamino)ethyl] derivatives with yields described as 'high' [2], and a 2022 publication presented a practical multicomponent process for diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione libraries with products isolable by crystallization without chromatography [3]. In contrast, heterocyclic N-2-substituted analogs such as AV-C require a thiadiazole amine building block and potentially more complex purification [4]. The target compound's simple starting materials (benzaldehyde and a commercially available diamine) offer a synthetic cost and scalability advantage over analogs requiring specialized heterocyclic amine inputs.

Combinatorial chemistry Three-component condensation Library synthesis SAR exploration

Scaffold Divergence: Absence of Electrophilic or Metabolic Liability Motifs Present in More Complex Analogs

The target compound's unsubstituted 1-phenyl group lacks the 3-phenoxyphenyl moiety present in KH-1 and KH-1-2, which contains an ether linkage susceptible to O-dealkylation by cytochrome P450 enzymes [1]. The diethylamino propyl side chain avoids the hydroxypropyl group of KH-1 (potential Phase II glucuronidation/sulfation substrate) and the heterocyclic thiadiazole ring of AV-C (which introduces a potential toxophore associated with CYP inhibition in some contexts) [REFS-2, REFS-3]. Furthermore, the chromeno[2,3-c]pyrrole-3,9-dione core lacks the α,β-unsaturated carbonyl Michael acceptor motifs or nitroaromatic groups that can cause non-specific protein reactivity and assay interference [4]. This structural simplification reduces the number of potential metabolic soft spots and toxicophoric substructures relative to biologically validated but more complex class members. However, the basic tertiary amine (pKa ~9–10) remains a site for potential hERG channel interaction, and empirical cardiac safety profiling is warranted [4].

Structural alerts Metabolic stability Toxicophore avoidance Drug safety

Recommended Application Scenarios for 2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Based on Differential Evidence


Host-Targeted Anti-Infective Screening Against Intracellular Bacterial Pathogens

Based on the class-level validation of the chromeno[2,3-c]pyrrole-3,9-dione scaffold by KH-1 and KH-1-2 in macrophage infection models [1], the target compound is a rational candidate for inclusion in phenotypic screens targeting intracellular bacterial pathogens (Salmonella, Mycobacterium tuberculosis, Listeria monocytogenes, Chlamydia spp.). The compound's simpler structural features (unsubstituted 1-phenyl, no phenoxy ether) and lower MW (~390 vs. ~516 for KH-1-2) [1] make it suitable as a core scaffold for hit expansion and SAR studies. Screening should employ LDH release or intracellular CFU readouts in macrophage infection models at compound concentrations of 10–50 μM, with parallel extracellular antibacterial assays to confirm host-directed mechanism [1].

Kinase Inhibitor Screening and ATP-Mimetic Library Expansion

The chromeno[2,3-c]pyrrole-3,9-dione scaffold was identified from a ChemBridge ATP-mimetic/eukaryotic kinase inhibitor library during the KH-1 discovery campaign [1], and a related chromeno[2,3-c]pyrrol-9(2H)-one series achieved PDE5 inhibition with Ki = 5.6 nM [2]. The target compound's basic diethylamino propyl side chain can engage the conserved phosphate-binding region of kinase ATP pockets through ionic interactions, while the chromeno-pyrrole core provides a rigid, planar scaffold for hinge-region hydrogen bonding. The estimated logP of 4.0–4.5 supports adequate cell permeability for intracellular kinase target engagement. This compound is recommended for broad-panel kinase profiling or as a starting point for focused PDE5 or related phosphodiesterase inhibitor optimization.

Parallel Library Synthesis and Medicinal Chemistry SAR Campaigns

The well-established three-component condensation route [1] enables systematic variation at three positions: (i) the aryl aldehyde defines the 1-aryl substituent, (ii) the primary or secondary amine defines the N-2 substituent, and (iii) substituents on the methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate precursor modulate the chromone ring electronics. The 2022 multicomponent protocol [2] demonstrated that products can be isolated by crystallization without chromatography, enabling parallel synthesis of 24–96 member libraries. The target compound serves as an ideal reference standard for such library production, with benzaldehyde and N,N-diethyl-1,3-propanediamine as readily available, low-cost building blocks that facilitate procurement at gram to multi-gram scale.

Innate Immune Pathway Activation and Broad-Spectrum Antiviral Screening

The class precedent established by AV-C—a chromeno[2,3-c]pyrrole-3,9-dione that activates TRIF-dependent interferon responses and inhibits Zika (IC90 = 5.8 μM), Chikungunya (IC90 = 3.5 μM), and dengue (IC90 = 9.9 μM) viruses in human fibroblasts [1]—supports screening the target compound in innate immune activation assays. Key readouts include IRF3 nuclear translocation, IFN-β secretion (ELISA), and ISG expression (Mx1, IFIT1, RSAD2 by qPCR or Western blot) [1]. The target compound's diethylamino propyl side chain may confer differential cellular uptake kinetics or TRIF-pathway engagement compared to AV-C's thiadiazole-containing structure. Given that AV-C showed a ~4-log reduction in CHIKV titer and ~2.5-log reduction in ZIKV titer [1], comparable efficacy would be a strong procurement differentiator.

Quote Request

Request a Quote for 2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.